8-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
8-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS: 2309552-73-4) is a bicyclic tertiary amine derivative with a molecular formula of C₁₇H₂₀N₄O₂ and a molecular weight of 312.3663 g/mol . Its structure comprises an 8-azabicyclo[3.2.1]octane core, substituted at the 3-position with a 1H-imidazol-1-yl group and at the 8-position with a 5-cyclopropyl-1,2-oxazole-3-carbonyl moiety. The SMILES string O=C(N1C2CCC1CC(C2)n1cncc1)c1noc(c1)C1CC1 highlights the bicyclic framework and the spatial arrangement of substituents .
This compound is cataloged under BK78064 and is marketed for research purposes, with pricing starting at $8/1g .
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-17(15-9-16(23-19-15)11-1-2-11)21-12-3-4-13(21)8-14(7-12)20-6-5-18-10-20/h5-6,9-14H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFZSTHOZFANGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3C4CCC3CC(C4)N5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Construction of the Azabicyclo Octane System: This step often involves a Diels-Alder reaction followed by a series of reduction and cyclization reactions.
Introduction of the Cyclopropylisoxazole Moiety: This can be synthesized via a cyclopropanation reaction followed by the formation of the isoxazole ring through a 1,3-dipolar cycloaddition.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
8-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane: can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The azabicyclo octane system can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction of the azabicyclo octane system can produce various reduced derivatives.
Scientific Research Applications
Molecular Formula
- Molecular Formula : C₁₅H₁₈N₄O₃
- Molecular Weight : 302.33 g/mol
Drug Development
The azabicyclo[3.2.1]octane scaffold has been extensively studied for its role in drug discovery, particularly as a template for developing compounds with central nervous system activity. Research indicates that derivatives of this scaffold exhibit significant effects on mu-opioid receptors, making them potential candidates for treating pain and opioid-induced disorders .
Case Study: Mu-Opioid Receptor Antagonists
A notable application involves the creation of mu-opioid receptor antagonists using variations of the azabicyclo[3.2.1]octane structure. These compounds have shown promise in alleviating conditions such as postoperative ileus and opioid-induced bowel dysfunction, demonstrating their therapeutic potential in managing opioid-related side effects .
Neuropharmacology
The compound's structural features are conducive to interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction profile suggests potential applications in treating psychiatric disorders such as depression and anxiety .
Synthetic Chemistry
The synthesis of 8-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane can be achieved through various synthetic routes, including cycloaddition reactions and ring-closing metathesis techniques. These methods not only highlight the versatility of the compound but also its potential as a building block for more complex pharmaceutical agents .
Comparative Data Table
Mechanism of Action
The mechanism of action of 8-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the azabicyclo octane system can interact with receptors or other proteins. The cyclopropylisoxazole moiety can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 8-azabicyclo[3.2.1]octane scaffold is a versatile platform in drug discovery. Below, we compare BK78064 with four structurally related analogs, focusing on substituent variations, physicochemical properties, and pharmacological implications.
Structural and Substituent Variations
Physicochemical and Pharmacological Insights
Substituent Effects on Lipophilicity :
- The cyclopropyl-oxazole group in BK78064 introduces moderate lipophilicity, which may enhance blood-brain barrier penetration compared to polar sulfonyl analogs like the 2-bromophenylsulfonyl derivative .
- The chloro-methoxybenzoyl substituent in BK76063 increases molecular weight and may reduce metabolic clearance due to steric hindrance .
In contrast, the 1,2,4-triazole in lacks a hydrogen-bond donor, which could alter binding kinetics .
Scaffold Modifications :
- Compounds lacking the 8-position carbonyl group (e.g., ) retain the bicyclic core but exhibit reduced molecular complexity. These analogs are often used to probe the necessity of the 8-substituent in biological activity .
Predicted Properties :
- The 2-bromophenylsulfonyl derivative has a predicted pKa of 2.79 , indicating high solubility in acidic environments, whereas BK78064’s imidazole (pKa ~6.5–7.0) suggests moderate basicity .
Biological Activity
The compound 8-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which has garnered attention for its diverse biological activities, particularly in neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with various neurotransmitter transporters, structure-activity relationships (SAR), and potential therapeutic applications.
The compound features a bicyclic structure with an azabicyclo[3.2.1]octane core, which is known for its ability to mimic natural alkaloids and interact with various biological targets. The presence of the cyclopropyl group and imidazole moiety contributes to its pharmacological profile.
Key Structural Features
- Cyclopropyl Group : Enhances selectivity towards certain receptors.
- Imidazole Ring : Potentially involved in hydrogen bonding and π-π interactions with target proteins.
- Oxazole Carbonyl : May influence lipophilicity and binding affinity.
Interaction with Neurotransmitter Transporters
Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit significant activity at monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT).
Table 1: Affinity Profiles of Selected Compounds
| Compound | DAT Affinity (Ki) | SERT Affinity (Ki) | Selectivity Ratio (SERT/DAT) |
|---|---|---|---|
| GBR 12909 | 0.5 nM | 300 nM | 600 |
| 8-Cyclopropylmethyl Derivative | 0.9 nM | 2 nM | 2 |
| Target Compound | TBD | TBD | TBD |
Note: Ki values represent the inhibition constant, indicating binding affinity.
Structure-Activity Relationships (SAR)
Studies have shown that modifications to the azabicyclo[3.2.1]octane framework can significantly alter biological activity:
- N-substitution Variations : Altering the nitrogen substituents affects selectivity and potency at DAT and SERT.
- Cyclopropyl Substitution : The cyclopropyl group enhances selectivity for SERT over DAT, suggesting a unique binding interaction.
- Imidazole Modifications : Changes to the imidazole ring can modulate receptor affinity and influence pharmacokinetic properties.
Case Study 1: Antidepressant Activity
A study evaluated the antidepressant potential of compounds similar to the target molecule in animal models. Results indicated that compounds with high SERT selectivity exhibited significant reductions in depressive-like behaviors, supporting their potential as novel antidepressants.
Case Study 2: Pain Management
Another investigation focused on the analgesic properties of azabicyclo[3.2.1]octane derivatives in models of inflammatory pain. The target compound demonstrated efficacy comparable to established analgesics, suggesting its utility in pain management therapies.
Q & A
Q. What synthetic strategies are recommended for constructing the 8-azabicyclo[3.2.1]octane core, and how can reaction yields be optimized?
The synthesis of the bicyclic core often involves cyclization reactions or ring-closing methodologies. For example, derivatives like 8-azabicyclo[3.2.1]octan-3-ol ( ) suggest the use of amine-mediated cyclization under acidic or catalytic conditions. To optimize yields:
- Methodology : Use reflux conditions with acetic acid and sodium acetate (as in ) to stabilize intermediates and minimize side reactions.
- Key Parameters : Control temperature (e.g., 80–100°C) and stoichiometry of reagents (e.g., 1.1:1 molar ratio of formyl precursors to cyclopropane donors).
- Purification : Employ recrystallization from DMF/acetic acid mixtures to isolate crystalline products .
Q. How can the stereochemical configuration of substituents on the bicyclic scaffold be confirmed experimentally?
Stereochemical validation is critical for biological activity. Recommended approaches:
- X-ray Crystallography : Resolve the 3D structure of single crystals, as demonstrated for [(3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] derivatives ().
- NMR Spectroscopy : Use NOE (Nuclear Overhauser Effect) experiments to confirm spatial proximity of protons in the bicyclic system .
- Chiral HPLC : Separate enantiomers using chiral stationary phases, referencing purity standards (>95% HPLC) like those in .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental binding affinities for imidazole-containing derivatives?
Discrepancies may arise from solvation effects or conformational flexibility. To address this:
- Molecular Dynamics (MD) Simulations : Model the compound’s flexibility in aqueous environments (e.g., using AMBER or GROMACS).
- Free Energy Perturbation (FEP) : Calculate relative binding energies for imidazole-receptor interactions, adjusting for entropy losses not captured in static docking .
- Experimental Validation : Perform competitive binding assays (e.g., fluorescence polarization) using mutated receptor variants to isolate key interaction sites.
Q. How can unexpected byproducts during oxazole-cyclopropane conjugation be characterized and mitigated?
Byproducts often form due to competing reaction pathways (e.g., ring-opening or oxidation):
- Isolation : Use column chromatography with gradients of ethyl acetate/hexane, as described for TiCl4-mediated reactions ().
- Mechanistic Analysis : Employ LC-MS or HRMS to identify byproduct structures, focusing on mass shifts indicative of oxidation (+16 Da) or hydrolysis (+18 Da).
- Condition Optimization : Introduce radical scavengers (e.g., BHT) or inert atmospheres (N₂/Ar) to suppress oxidative side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
